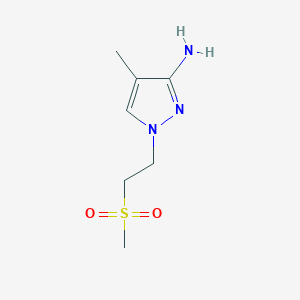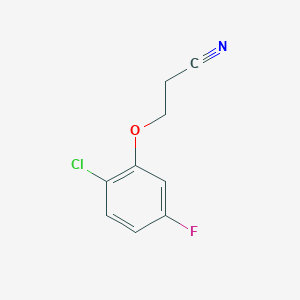![molecular formula C9H10ClN5O3 B13080478 Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B13080478.png)
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a synthetic compound belonging to the imidazotetrazine family This compound is structurally related to the well-known antitumor agent temozolomide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves the following steps:
Formation of the Imidazotetrazine Core: The imidazotetrazine core is synthesized by reacting 4-diazoimidazole-5-carboxamide with an appropriate isocyanate under controlled conditions.
Introduction of the 2-Chloroethyl Group: The 2-chloroethyl group is introduced through alkylation reactions, where the nor-temozolomide anion is alkylated with 2-chloroethyl halides.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activity, particularly in glioma cell lines.
Biological Research: The compound is used to investigate DNA alkylation and repair mechanisms.
Chemical Biology: It serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate involves:
DNA Alkylation: The compound alkylates DNA at guanine residues, leading to DNA damage and cell death.
Molecular Targets: The primary molecular target is DNA, where the compound forms covalent bonds with guanine bases.
Pathways Involved: The DNA damage response pathway is activated, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A well-known antitumor agent with a similar imidazotetrazine core.
3-(Benzyl-substituted)-imidazo[5,1-d]-1,2,3,5-tetrazines: Compounds with benzyl groups at the 3-position.
3-(Heteromethyl-substituted)-imidazo[5,1-d]-1,2,3,5-tetrazines: Compounds with various heteromethyl groups at the 3-position.
Uniqueness
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and 2-chloroethyl substitution make it a valuable compound for studying DNA alkylation and repair mechanisms .
Properties
Molecular Formula |
C9H10ClN5O3 |
|---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
ethyl 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
InChI |
InChI=1S/C9H10ClN5O3/c1-2-18-8(16)6-7-12-13-15(4-3-10)9(17)14(7)5-11-6/h5H,2-4H2,1H3 |
InChI Key |
IXFIBXQXPGNVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)




![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)








